"Methyl 2-methylnicotinate chemical properties and structure"
"Methyl 2-methylnicotinate chemical properties and structure"
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-methylnicotinate
Introduction
Methyl 2-methylnicotinate, a derivative of nicotinic acid (a form of vitamin B3), is a significant heterocyclic compound. It serves as a versatile intermediate in the synthesis of various bicyclic nitrogen-containing heterocycles and other complex molecules, including active pharmaceutical ingredients (APIs). Its utility in organic synthesis and drug discovery necessitates a thorough understanding of its chemical and structural characteristics. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-methylnicotinate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
The structure of Methyl 2-methylnicotinate is characterized by a pyridine ring substituted at the 2- and 3-positions. A methyl group (-CH₃) is attached at the 2-position, and a methyl ester group (-COOCH₃) is located at the 3-position. The formal IUPAC name for this compound is methyl 2-methylpyridine-3-carboxylate.[1]
Caption: 2D structure of Methyl 2-methylnicotinate.
Chemical and Physical Properties
The physicochemical properties of Methyl 2-methylnicotinate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 65719-09-7 | [2][1][3] |
| Molecular Formula | C₈H₉NO₂ | [2][1][3][4] |
| Molecular Weight | 151.16 g/mol | [2][1][3][4] |
| IUPAC Name | methyl 2-methylpyridine-3-carboxylate | [1] |
| Synonyms | Methyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid methyl ester | [3] |
| Boiling Point | 102-104°C at 10 mmHg | [2] |
| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in chloroform and methanol. | [2][3] |
| InChI | InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | [1] |
| InChIKey | KLHWBYHFWALOIJ-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=C(C)N=CC=C1 | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of Methyl 2-methylnicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule.
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¹H NMR (400MHz, CDCl₃) δ ppm : 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 3.91 (s, 3H), 2.83 (s, 3H).[5]
Carbon-13 (¹³C) NMR data is also available for this compound, providing insights into the carbon framework.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands are expected for the C=O of the ester and the C=N and C=C bonds of the pyridine ring.[1]
Synthesis and Experimental Protocols
A common method for the synthesis of Methyl 2-methylnicotinate involves a two-step process that avoids the use of hazardous reagents like acrolein.[5] This method is suitable for industrial production due to its mild conditions, readily available starting materials, and high yield.[5]
Synthesis Workflow
The synthesis proceeds through the formation of an intermediate from 1,1,3,3-tetramethoxypropane, which then reacts with a β-aminocrotonic acid ester to form the final product.[5]
Caption: General workflow for the synthesis of Methyl 2-methylnicotinate.
Detailed Experimental Protocol
The following protocol is based on a patented synthesis method.[5]
Step 1: Preparation of the Intermediate (Compound B)
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In a suitable reactor, charge 1.5 mol of 1,1,3,3-tetramethoxypropane at room temperature.
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While stirring, slowly add 2.0 mol of a 30% (w/w) aqueous solution of p-toluenesulfonic acid.
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Heat the reaction mixture to 50°C and maintain this temperature for 3 hours to complete the formation of the intermediate.
Step 2: Synthesis of Methyl 2-methylnicotinate
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In a separate reactor, combine 1.0 mol of β-aminocrotonic acid methyl ester and 5.0 mol of methanol.
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Heat the mixture to 60°C.
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Add the intermediate compound prepared in Step 1 to this mixture.
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Maintain the reaction at 60°C for 7 hours.
Step 3: Product Isolation and Purification
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After the reaction is complete, concentrate the resulting solution under reduced pressure to remove the solvent.
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Wash the crude product with water.
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Purify the product by vacuum distillation to obtain pure Methyl 2-methylnicotinate.[5]
This method reportedly achieves a yield of over 65% with a purity exceeding 98%.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2-methylnicotinate is reported to cause skin irritation and serious eye irritation.[1] Some reports also indicate that it may cause serious eye damage.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 2-methylnicotinate is a valuable building block in organic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physical and chemical properties, spectroscopic data, and a robust synthesis protocol. The information presented, including structured data tables and process diagrams, serves as a comprehensive technical resource for scientists and researchers engaged in the fields of chemical synthesis and drug development.
References
- 1. Methyl 2-methylnicotinate | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methylnicotinate CAS#: 65719-09-7 [m.chemicalbook.com]
- 3. 65719-09-7 CAS MSDS (Methyl 2-methylnicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
